N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a benzamide derivative featuring a 6-chlorobenzo[d]thiazol-2-yl group and a 3-(dimethylamino)propyl chain as N-substituents. The hydrochloride salt improves solubility, a critical factor for bioavailability. This compound is hypothesized to target central nervous system (CNS) receptors, though specific therapeutic applications require further validation .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS.ClH/c1-24(2)10-3-11-25(19(26)15-6-4-14(13-22)5-7-15)20-23-17-9-8-16(21)12-18(17)27-20;/h4-9,12H,3,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKKZJJIMQESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride are the cyclooxygenase enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins. For instance, some benzothiazole derivatives have been found to inhibit cyclo-oxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20ClN4OS
- Molecular Weight : 435.37 g/mol
- Purity : Typically 95% .
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the arachidonic acid pathway, which leads to the synthesis of prostaglandins and leukotrienes—key mediators in inflammation and pain . By inhibiting COX activity, the compound effectively reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.
Anti-inflammatory Effects
Research indicates that this compound demonstrates significant anti-inflammatory properties. It has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models .
Anticancer Activity
The compound's anticancer potential has been evaluated through various studies. Notably:
- Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives, including this compound, can inhibit the proliferation of cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
- Apoptosis Induction : At concentrations ranging from 1 to 4 μM, the compound promotes apoptosis and induces cell cycle arrest, similar to other known anticancer agents .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the chlorobenzo[d]thiazole moiety enhances its interaction with biological targets, while modifications in the dimethylamino propyl chain influence its potency against different cancer cell lines .
Case Studies
- In Vitro Studies : A study evaluating a series of benzothiazole compounds found that those with similar structural features to this compound exhibited IC50 values indicating strong cytotoxic effects against various cancer cell lines .
- Mechanistic Insights : Western blot analyses demonstrated that the compound's mechanism involves modulation of apoptotic pathways, reinforcing its potential as a therapeutic agent in cancer treatment .
Comparative Data Table
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A431 | < 4 | Apoptosis induction |
| Benzothiazole derivative B7 | A549 | < 2 | Cytotoxicity via COX inhibition |
| Compound 4i | H1299 | < 3 | Cell cycle arrest |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Compounds containing benzothiazole moieties have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzothiazole were tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at concentrations as low as 12.5 μg/mL .
- Anticancer Properties : Research indicates that compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis in these cell lines suggests its potential as an anticancer agent .
- Anticonvulsant Activity : Some thiazole-based compounds have been reported to exhibit anticonvulsant properties in animal models, indicating that modifications to the structure may enhance this activity .
Therapeutic Potential
Given its diverse biological activities, N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride holds promise for several therapeutic applications:
- Antibacterial and Antifungal Treatments : With its demonstrated efficacy against various pathogens, this compound could be developed into new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
- Cancer Therapy : Its potential as an anticancer agent warrants further investigation in clinical settings to evaluate its effectiveness and safety in human subjects.
- Neurological Disorders : The anticonvulsant properties observed in related compounds suggest that this compound may also be explored for treating epilepsy or other seizure-related disorders.
Case Studies and Research Findings
A review of recent studies highlights several case studies where benzothiazole derivatives have been successfully synthesized and tested:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
- Key Observations: The target compound shares the 4-cyano motif with Lecozotan, a 5-HT1A antagonist for Alzheimer’s disease, but differs in the amine side chain (dimethylaminopropyl vs. piperazinyl-benzodioxinyl) . The 6-chloro substituent in the target compound contrasts with the 6-methoxy group in ’s analog, which may alter electronic properties and metabolic stability .
Pharmacological and Functional Comparisons
- SzR-105: Targets CNS receptors with a hydroxyquinoline core; lower molecular weight (309.79 g/mol) suggests simpler pharmacokinetics but reduced receptor specificity .
- Lecozotan : A 5-HT1A antagonist (520.00 g/mol) with a complex side chain; the pyridinyl and benzodioxinyl groups may confer prolonged half-life but limit solubility .
Q & A
Q. How to validate the compound’s stability under physiological conditions?
- Protocol : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare to fresh samples. For example, hydrolysis of the amide bond or demethylation of the dimethylamino group may occur .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
